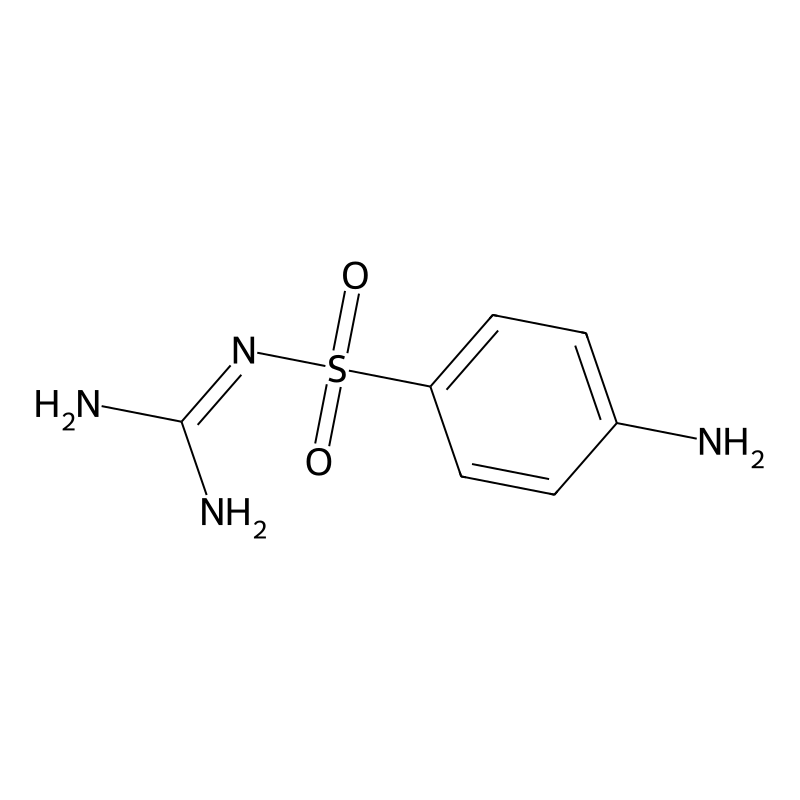

Sulfaguanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sulfaguanidine (CAS 57-67-0) is a sulfonamide antibiotic distinguished by a guanidine functional group. Its most critical procurement-relevant property is its poor absorption from the gastrointestinal tract, which concentrates the compound locally within the intestines. This characteristic makes it highly effective for treating enteric infections in veterinary medicine without inducing significant systemic effects. Beyond its pharmaceutical use, high-purity sulfaguanidine serves as a certified analytical reference standard for quantifying sulfonamide residues in food products and as a chemical intermediate for synthesizing other compounds.

References

- [1] Sulfaguanidine. Grokipedia. Accessed April 24, 2026.

- [2] High-Purity Sulfaguanidine Monohydrate: Accurate Residue Analysis. HPC Standards. Accessed April 24, 2026.

- [4] Sulfaguanidine. Wikipedia. Accessed April 24, 2026.

- [7] CN106187830A - A kind of preparation method of sulfaguanidine. Google Patents. Accessed April 24, 2026.

- [10] The Importance of Sulfaguanidine in Modern Veterinary Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. Published April 11, 2026.

- [22] Comprehensive Insights into Sulfaguanidine in the Solid State: An Experimental and Computational Study. Cryst. Growth Des. 2023, 23, 9, 6554–6571.

- [32] Sulfaguanidine. PubChem. Accessed April 24, 2026.

Substituting Sulfaguanidine with other common sulfonamides like sulfadiazine or sulfamethazine is contraindicated for its primary applications due to fundamental differences in physicochemical properties. Systemically absorbed sulfonamides would fail to achieve the high, localized intestinal concentrations required for treating enteric disease and would instead lead to unnecessary systemic exposure. The unique guanidinyl group imparts a distinct basicity, solubility profile (LogP -1.22), and hydrogen bonding capability, which are critical for its intended therapeutic action, formulation behavior, and utility as a specific analytical standard. These differences make class-based substitution a critical process and performance failure risk.

Designed for Localized Gut Action: Quantifiably Low Systemic Absorption

Sulfaguanidine's core value proposition is its intentionally poor gastrointestinal absorption, which ensures high luminal concentrations for treating enteric infections with minimal systemic exposure. In rat models, its oral absolute bioavailability is approximately 13%, significantly lower than more systemically available sulfonamides. This is a direct result of its low lipid solubility, quantified by a LogP of -1.22, which contrasts with more lipophilic, readily absorbed sulfonamides like sulfaquinoxaline (LogP 1.7).

| Evidence Dimension | Lipid Solubility (LogP) |

| Target Compound Data | -1.22 |

| Comparator Or Baseline | Sulfaquinoxaline: 1.7 |

| Quantified Difference | Sulfaguanidine is significantly more hydrophilic, leading to poor membrane permeation and absorption. |

| Conditions | Standard LogP calculation/measurement. |

For treating intestinal diseases, this low absorption is a critical performance feature, not a flaw, making it the correct choice over systemically absorbed alternatives.

Superior Thermal Stability in Processing Compared to Key Sulfonamides

In food processing applications, such as analyzing residues in cooked meat, Sulfaguanidine demonstrates superior thermal stability compared to other common sulfonamides. In a study simulating pan cooking of spiked ground beef, Sulfaguanidine showed no significant variation in concentration. In contrast, sulfamethazine can experience losses of up to 85.1% during sterilization at 120°C for 20 minutes, and sulfamethoxazole showed a 45% loss during pan cooking. This stability is critical for its use as a reliable analytical standard in food safety testing involving heat-treated matrices.

| Evidence Dimension | Degradation during heat treatment |

| Target Compound Data | No significant variation during pan cooking. |

| Comparator Or Baseline | Sulfamethazine: up to 85.1% loss (120°C, 20 min); Sulfamethoxazole: 45% loss (pan cooking). |

| Quantified Difference | Sulfaguanidine is significantly more resistant to thermal degradation under common food processing conditions. |

| Conditions | Pan cooking of spiked ground beef; Sterilization of milk (120°C, 20 min). |

For buyers needing a robust analytical standard or a stable compound in thermal processes, Sulfaguanidine offers higher reliability and reproducibility than heat-labile alternatives.

Unique Precursor Suitability for Guanidine-Containing Molecules

The guanidine moiety of Sulfaguanidine makes it a valuable and specific precursor in chemical synthesis, a role not served by other common sulfonamides. It can be prepared through the condensation of guanidine nitrate with N-acetylsulfanilyl chloride. This structure has been actively incorporated in the design of novel bioactive molecules, including anticancer and antimicrobial candidates, where the guanidine group is a key pharmacophore. This makes Sulfaguanidine a strategic procurement choice for research and development focused on guanidine-containing scaffolds, unlike substitutes such as sulfadiazine or sulfathiazole which lack this functional group for further elaboration.

| Evidence Dimension | Key Functional Group for Synthesis |

| Target Compound Data | Contains a reactive guanidine moiety. |

| Comparator Or Baseline | Most other sulfonamides (e.g., sulfadiazine, sulfamethazine) contain pyrimidine or other heterocyclic groups instead. |

| Quantified Difference | Qualitative structural difference enabling specific synthetic pathways. |

| Conditions | Organic synthesis, medicinal chemistry drug design. |

For synthetic chemists requiring a sulfanilamide scaffold with a guanidine handle for further reactions, Sulfaguanidine is a specific and necessary starting material, not just a generic sulfonamide.

Veterinary Formulations for Localized Treatment of Enteric Infections

Due to its minimal systemic absorption and high concentration in the gut, Sulfaguanidine is the material of choice for oral veterinary drugs targeting bacterial enteritis and dysentery. Unlike systemically active sulfonamides, it provides targeted local action, reducing the risk of systemic side effects.

Certified Analytical Standard for Food Safety and Residue Analysis

High-purity Sulfaguanidine is essential as an analytical reference standard for the accurate quantification of sulfonamide residues in food matrices like milk, honey, and meat. Its documented thermal stability ensures reliable results even in methods involving analysis of cooked or processed foods, a key advantage over less stable sulfonamides.

Starting Material for Medicinal Chemistry and Specialty Synthesis

The unique guanidine group makes Sulfaguanidine a specific and valuable precursor for synthesizing novel heterocyclic compounds and other molecules where this functional group is required. Researchers in drug discovery targeting pathways where guanidinium interactions are important should prioritize this specific starting material over other sulfonamides that lack the necessary reactive handle.

References

- [1] Sulfaguanidine. Grokipedia. Accessed April 24, 2026.

- [7] CN106187830A - A kind of preparation method of sulfaguanidine. Google Patents. Accessed April 24, 2026.

- [10] The Importance of Sulfaguanidine in Modern Veterinary Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. Published April 11, 2026.

- [13] Determination of Sulfonamide Residues in Food by Micellar Liquid Chromatography. Taylor & Francis. Published October 09, 2008.

- [15] Determination of Sulfonamide Residues in Milk with Agilent Captiva ND Lipids Filtration and LC/MS/MS. Agilent Technologies Application Note. Published April 12, 2013.

- [17] The role of the sulfaguanidine molecular scaffold in drug design and development. Arch Pharm (Weinheim). 2024.

- [27] Le Bizec, B., et al. Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Molecules, 2022, 27(19), 6245.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 52 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 48 of 52 companies with hazard statement code(s):;

H315 (95.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07A - Intestinal antiinfectives

A07AB - Sulfonamides

A07AB03 - Sulfaguanidine

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Rapid detection of sulfaguanidine in fish by using a photonic crystal molecularly imprinted polymer

Lei Li, Zhengzhong Lin, Zhiyong Huang, Aihong PengPMID: 30658765 DOI: 10.1016/j.foodchem.2018.12.073

Abstract

A photonic crystal (PC) sensor was prepared through molecular imprinting by using dispersed SiOmicrospheres as PC, sulfaguanidine (SG) as template, methacrylic acid as monomer, and ethylene glycol dimethacrylate as crosslinker. The preparation conditions were optimized as follows: molar ratio of template, monomer, and crosslinker was 1:10:4; pH was 6.0 in phosphate buffer; and volume fraction of methanol was 15%. The relationship between wavelength shift of reflection peak and SG concentration was found as: Δλ = 7.8887 lg(C) + 79.9664. The response time was only 5 min. The limit of detection was 2.8 × 10

mol L

. The sensor exhibited higher specificity for SG than its sulfonamide analogs. The sensor maintained original sensing performance after five cycles of usage. The recoveries of SG ranged from 93.8% to 111.2% in lake water and from 88.5% to 115.2% in fish samples. This finding suggested that the sensor can be used in food samples with complicated matrix.

Synthesis, Characterization, and Inhibition Study of Novel Substituted Phenylureido Sulfaguanidine Derivatives as α-Glycosidase and Cholinesterase Inhibitors

Suleyman Akocak, Parham Taslimi, Nebih Lolak, Mesut Işık, Mustafa Durgun, Yakup Budak, Cüneyt Türkeş, İlhami Gülçin, Şükrü BeydemirPMID: 33620128 DOI: 10.1002/cbdv.202000958

Abstract

A series of six N-carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide derivatives were synthesized by reaction of sulfaguanidine with aromatic isocyanates. In vitro and in silico inhibitory effects of the novel ureido-substituted sulfaguanidine derivatives were investigated by spectrophotometric methods for α-glycosidase (α-GLY), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes associated with diabetes mellitus (DM) and Alzheimer's disease (AD). N-Carbamimidoyl-4-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1-sulfonamide (2f) showed AChE and BChE inhibitory effects, with Kvalues of 515.98±45.03 nM and 598.47±59.18 nM, respectively, while N-carbamimidoyl-4-{[(3-chlorophenyl)carbamoyl]amino}benzene-1-sulfonamide (2e) showed strong α-GLY inhibitory effect, with K

values of 103.94±13.06 nM. The antidiabetic effects of the novel synthesized compounds are higher than their anti-Alzheimer's effects, because the inhibition effect of the compounds on the α-GLY with diabetic enzyme is greater than the effect on esterase enzymes. Indeed, inhibition of the metabolic enzymes is important for the treatment of DM and AD.

Sulfaguanidine cocrystals: Synthesis, structural characterization and their antibacterial and hemolytic analysis

Syed Sibte Asghar Abidi, Yasser Azim, Shahper Nazeer Khan, Asad U KhanPMID: 29145096 DOI: 10.1016/j.jpba.2017.11.028

Abstract

Sulfaguanidine (SG), belongs to the class of sulfonamide drug used as an effective antibiotic. In the present work, using crystal engineering approach two novel cocrystals of SG were synthesized (SG-TBA and SG-PT) with thiobarbutaric acid (TBA) and 1,10-phenanthroline (PT), characterized by solid state techniques viz., powder X-ray diffraction (PXRD), fourier transform infrared spectroscopy (FT-IR), differential scanning calorimetry (DSC) and the crystal structures were determined by single crystal X-ray diffraction studies. A comparative antibacterial activity and hemolytic potential was done on SG drug, coformers and their cocrystals. The tested cocrystals formulations showed almost two fold higher antibacterial activity against the tested strains of bacteria Gram-positive bacteria (S. mutans and E. faecalis) and Gram-negative bacteria (E. coli, K. pneumonia and E. clocae) over SG alone and their coformers. Cocrystal SG-TBA showed better antibacterial activity and reduced hemolysis, thereby, reduced cytotoxicity than SG-PT.Three-component synthesis and carbonic anhydrase inhibitory properties of novel octahydroacridines incorporating sulfaguanidine scaffold

Ramazan Ulus, Muharrem Kaya, Damla Demir, Ekrem Tunca, Metin BülbülPMID: 27237188 DOI: 10.1080/14756366.2016.1187605

Abstract

Novel sulfaguanidines incorporating acridine moiety were synthesized by the reaction of cyclohexane-1,3-dione, sulfaguanidine, and aromatic aldehydes. Synthesis of these compounds was performed in water at room temperature, and their structures were confirmed by using spectral analysis (IR,H-NMR,

C-NMR, and HRMS). Human carbonic anhydrase isoenzymes (hCA I and II) were purified from erythrocyte cells with affinity chromatography. hCA I was purified 83.40-fold with a specific activity, 1060.9 EU mg protein

, and hCA II was purified 262.32-fold with a specific activity, 3336.8 EU mg protein

. The inhibitory effects of newly synthesized sulfaguanidines and acetazolamide, (AAZ) as a control compound, on hydratase and esterase activities of these isoenzymes have been studied in vitro. Synthesized compounds have moderate inhibition potentials on hCA I and hCA II isoenzymes. IC

values of compounds for esterase activity are in the range of 118.4 ± 7.0 μM-257.5 ± 5.2 μM for hCA I and 86.7 ± 3.0 μM-249.4 ± 10.2 μM for hCA II, respectively.

Preparation and application of sulfaguanidine-imprinted polymer on solid-phase extraction of pharmaceuticals from water

Dragana Mutavdžić Pavlović, Korana Nikšić, Sara Livazović, Ivan Brnardić, Alojz AnžlovarPMID: 25281079 DOI: 10.1016/j.talanta.2014.06.065

Abstract

The molecularly imprinted polymers (MIPs) with sulfaguanidine as a template, methacrylic acid, 4-vinylpyridine, and 2-hydroxyethyl methacrylate as functional monomers, ethylene glycol dimethacrylate as a cross-linker and 2,2'-azobis-isobutyronitrile as an initiator have been prepared through the cross-link reaction of polymerization. Solid-phase extraction (SPE) procedure for the extraction of sulfaguanidine from water samples using the prepared MIPs and non-imprinted (NIPs) was evaluated. The best MIP in combination with commercial sorbents was applied for simultaneous extraction of eight pharmaceuticals. New SPE cartridges were prepared by combination of optimal produced MIP and Oasis HLB in 6 mL of polypropilene SPE reservoir. The developed method which includes new SPE cartridge (MIPMAA-Oasis HLB, 400mg/6 mL) and thin-layer chromatography was validated. The method provides a linear response over the concentration range of 0.5-150 μg/L, depending on the pharmaceutical with the correlation coefficients>0.9843 in all cases except for norfloxacin (0.9770) and penicillin G procaine (0.9801). Also, the method has revealed low limits of detection (0.25-20 μg/L), good precision (intra and inter-day), a relative standard deviation below 15% and recoveries above 95% for all eight pharmaceuticals. The developed method by using newly prepared SPE cartridge has been successfully applied to the analysis of production wastewater samples from pharmaceutical industry.Thermodynamic studies for adsorption of ionizable pharmaceuticals onto soil

Joanna Maszkowska, Marta Wagil, Katarzyna Mioduszewska, Jolanta Kumirska, Piotr Stepnowski, Anna Białk-BielińskaPMID: 24997967 DOI: 10.1016/j.chemosphere.2014.05.005

Abstract

Although pharmaceutical compounds (PCs) are being used more and more widely, and studies have been carried out to assess their presence in the environment, knowledge of their fate and behavior, especially under different environmental conditions, is still limited. The principle objective of the present work, therefore, is to evaluate the adsorption behavior of three ionizable, polar compounds occurring in different forms: cationic (propranolol - PRO), anionic (sulfisoxazole - SSX) and neutral (sulfaguanidine - SGD) onto soil under various temperature conditions. The adsorption thermodynamics of these researched compounds were extensively investigated using parameters such as enthalpy change (ΔH°), Gibbs free energy change (ΔG°) as well as entropy change (ΔS°). These calculations reveal that sorption of PRO is exothermic, spontaneous and enthalpy driven, sorption of SGD is endothermic, spontaneous and entropy driven whereas sorption of SSX is endothermic, spontaneous only above the temperature of 303.15K and entropy driven. Furthermore, we submit that the calculated values yield valuable information regarding the sorption mechanism of PRO, SGD and SSX onto soils.[Sulfaguanidin]

I SASONYIPMID: 24542718 DOI:

Abstract

Antimicrobial sulfonamides clear latent Kaposi sarcoma herpesvirus infection and impair MDM2-p53 complex formation

Fabrizio Angius, Enrica Piras, Sabrina Uda, Clelia Madeddu, Roberto Serpe, Rachele Bigi, Wuguo Chen, Dirk P Dittmer, Raffaello Pompei, Angela IngianniPMID: 28611469 DOI: 10.1038/ja.2017.67

Abstract

Kaposi sarcoma herpesvirus (KSHV), also known as human herpesvirus 8, is the causative agent of Kaposi sarcoma; this malignant angiosarcoma is usually treated with conventional antitumor agents that can control disease evolution, but do not clear the latent KSHV episome that binds to cellular DNA. Some commercial antibacterial sulfonamides were tested for the ability to suppress latent KSHV. Quantitative PCR (qPCR) and cytofluorometry assays were used for detecting both viral DNA and the latency factor LANA (latency-associated nuclear antigen) in BC3 cells, respectively. The capacity of sulfonamides to impair MDM2-p53 complex formation was detected by an enzyme-linked immunosorbent assay method. The analysis of variance was performed according to one-way analysis of variance with Fisher as a post hoc test. Here we show that sulfonamide antibiotics are able to suppress the KSHV latent state in permanently infected BC3 lymphoma cells and interfere with the formation of the MDM2-p53 complex that KSHV seemingly needs to support latency and to trigger tumor cell transformation. These findings detected a new molecular target for the activity of sulfonamides and offer a new potential perspective for treating KSHV-induced lymphoproliferative diseases.Studies in the chemotherapy of cholera. IV. Antagonism of the antibacterial activities of 2:4-diaminopteridines, sulphaguanidine, and their mixtures

H O J COLLIER, P D WATERHOUSEPMID: 24538829 DOI: 10.1080/00034983.1950.11685449

Abstract

Compounds with Potential Activity against Mycobacterium tuberculosis

C Sao Emani, M J Williams, I J Wiid, B Baker, C CarolisPMID: 29437626 DOI: 10.1128/AAC.02236-17

Abstract

The high acquisition rate of drug resistance bynecessitates the ongoing search for new drugs to be incorporated in the tuberculosis (TB) regimen. Compounds used for the treatment of other diseases have the potential to be repurposed for the treatment of TB. In this study, a high-throughput screening of compounds against thiol-deficient

strains and subsequent validation with thiol-deficient

strains revealed that

and

mutants had increased susceptibility to azaguanine (Aza) and sulfaguanidine (Su);

and

mutants had increased susceptibility to bacitracin (Ba); and

,

, and

mutants had increased susceptibility to fusaric acid (Fu). Further analyses revealed that some of these compounds were able to modulate the levels of thiols and oxidative stress in

This study reports the activities of Aza, Su, Fu, and Ba against

and provides a rationale for further investigations.